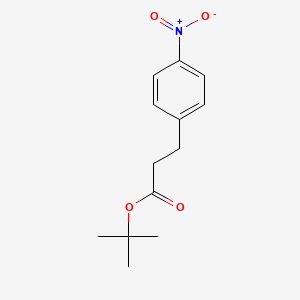

Tert-butyl 3-(4-nitrophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-5,7-8H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEYJDIVNUPPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265575 | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103790-47-2 | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103790-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Michael Addition Reactions:an Alternative and Convergent Approach Involves the Michael 1,4 Addition, a Fundamental Carbon Carbon Bond Forming Reaction.wikipedia.orgthis Strategy Could Employ a Derivative of 4 Nitrotoluene As the Michael Donor and Tert Butyl Acrylate As the Michael Acceptor. the Reaction is Typically Promoted by a Base. Modern Advancements in This Area Focus on Using Highly Efficient and Selective Catalysts, Such As Organocatalysts E.g., Proline Derivatives, Chiral Amines or Metal Based Catalysts E.g., Copper I , Rhodium I Complexes , to Drive the Reaction Under Mild Conditions.numberanalytics.comnumberanalytics.com

Integration of Green Chemistry Principles in Synthesis

Future synthetic designs for Tert-butyl 3-(4-nitrophenyl)propanoate must incorporate the principles of green chemistry to ensure sustainability and minimize environmental impact. patsnap.com This involves optimizing reactions to reduce waste, use safer chemicals, and improve energy efficiency.

Key green chemistry principles applicable to the synthesis include:

Safer Solvents and Auxiliaries: Traditional esterification and Michael additions often use hazardous chlorinated solvents or DMF. jove.com A greener alternative for Steglich-type esterifications is acetonitrile (B52724), which reduces hazards and can eliminate the need for chromatographic purification. jove.com For other esterification methods, using one of the reactants, such as tert-butyl acetate, as the solvent minimizes the total number of components. nii.ac.jp

Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Another innovative, catalyst-free method is esterification via aerosolization, which can provide near-quantitative yields for some acids without the need for heat. digitellinc.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Tandem reactions, where multiple transformations occur in a single pot, can improve atom economy. For instance, a one-pot process involving a Knoevenagel condensation followed by reductions and in-situ esterification has been used to create similar structures like ethyl 3-(3-aminophenyl)propanoate (B2654546). nih.gov

The following table illustrates the application of these principles to potential synthetic routes.

| Green Chemistry Principle | Application to Esterification Route | Application to Michael Addition Route |

| Safer Solvents | Use of acetonitrile or tert-butyl acetate as a solvent. nii.ac.jpjove.com | Pursuit of solvent-free conditions or use of benign solvents. mdpi.com |

| Catalysis | Employing reusable solid acid catalysts or biocatalysts (lipases). patsnap.commdpi.com | Using catalytic amounts of organocatalysts or transition metals instead of stoichiometric bases. numberanalytics.com |

| Energy Efficiency | Microwave-assisted heating or catalyst-free aerosolization. mdpi.comdigitellinc.com | Microwave irradiation to accelerate the reaction. mdpi.com |

| Waste Prevention | Utilizing protocols that eliminate the need for column chromatography. jove.com | Developing high-yield reactions that minimize byproduct formation. |

Exploration of Expanded Applications in Complex Natural Product and Drug Molecule Synthesis

The true potential of this compound lies in its utility as a versatile building block for more complex molecules. The nitro group is a highly valuable functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functionalities, most notably an amino group. ucf.edunih.govmdpi.com

The reduction of the nitro group in this compound would yield Tert-butyl 3-(4-aminophenyl)propanoate. This resulting compound is a protected para-substituted aryl β-amino acid derivative. Such structures are crucial scaffolds in medicinal chemistry. For instance, the related compound ethyl 3-(3-aminophenyl)propanoate has been synthesized as a key intermediate. nih.gov

Potential applications for this scaffold include:

Synthesis of Peptidomimetics: The resulting β-amino acid derivative can be incorporated into peptide chains to create peptidomimetics with enhanced stability against enzymatic degradation.

Precursors for Heterocyclic Compounds: The amino group can serve as a handle for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

Development of Bioactive Molecules: The 3-aminophenylpropanoic acid framework is found in various compounds explored for antimicrobial or anticancer activities. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial agents. nih.gov

The tert-butyl ester serves as an effective protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily removed with mild acid to unmask the carboxylic acid for further transformations. nii.ac.jpthieme.de

| Target Molecule Class | Synthetic Role of the Intermediate | Rationale |

| Anticancer Agents | Core scaffold for derivatives. | Substituted 3-phenylpropanoic acid esters have shown selective inhibition of cancer cell proliferation. researchgate.net |

| Anti-inflammatory Prodrugs | Building block for ester-based prodrugs. | Esterification of NSAIDs like ibuprofen (B1674241) is a common strategy to create prodrugs with modified properties. researchgate.net |

| Antimicrobial Compounds | Key intermediate for N-aryl β-amino acid derivatives. | The N-aryl β-amino acid structure is a promising scaffold for developing agents against multidrug-resistant pathogens. nih.gov |

Advancements in Theoretical Understanding and Predictive Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of molecules like this compound without the need for extensive laboratory work. nih.govresearchgate.net Future research will likely employ these models to gain deeper insights into the molecule's behavior.

Key areas for computational investigation include:

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org This information is crucial for predicting the molecule's reactivity. For example, the calculations can identify the most electron-deficient sites on the aromatic ring, predicting its susceptibility to nucleophilic aromatic substitution. researchgate.net

Reaction Mechanism Elucidation: Computational models can map the energy profiles of potential synthetic reactions, such as the Michael addition. acs.org This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and helping to optimize reaction conditions for higher yields and selectivity.

Spectroscopic Property Prediction: DFT and other methods can accurately predict spectroscopic data, including NMR chemical shifts, IR vibration frequencies, and UV-Vis absorption spectra. nih.gov These predictions can aid in the characterization of the synthesized compound and its reaction intermediates.

| Computational Model | Predicted Property | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, charge distribution. acs.orgresearchgate.net | Predicts electronic properties and sites of reactivity (e.g., for nucleophilic or electrophilic attack). researchgate.net |

| Transition State Theory | Reaction energy barriers and pathways. | Elucidates reaction mechanisms and helps in catalyst design and optimization of conditions. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Provides insights into molecular stability and intermolecular interactions in condensed phases. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. nih.gov | Aids in the identification and characterization of the compound and its transformation products. |

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 3 4 Nitrophenyl Propanoate

Hydrolytic and Transesterification Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under neutral and basic conditions. acsgcipr.org However, it is susceptible to cleavage under acidic conditions. acsgcipr.org

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters, including tert-butyl 3-(4-nitrophenyl)propanoate, in the presence of an acid typically proceeds through a unimolecular mechanism (AAL1). oup.comucoz.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org Subsequently, the stable tert-butyl carbocation is eliminated, followed by its reaction with a nucleophile, such as water, to form tert-butanol. The resulting carboxylic acid is 3-(4-nitrophenyl)propanoic acid. researchgate.netchemistrysteps.com This mechanism is favored due to the stability of the tertiary carbocation intermediate. ucoz.com A variety of acids, including trifluoroacetic acid, sulfuric acid, and hydrochloric acid, can be employed to facilitate this transformation. acsgcipr.org

Transesterification: Transesterification of tert-butyl esters can be achieved under specific catalytic conditions. For instance, borane (B79455) catalysts like B(C6F5)3 have been shown to facilitate the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org This method offers a chemoselective way to convert the tert-butyl ester into other ester functionalities while leaving other parts of the molecule, such as the 4-nitrophenyl group, intact.

| Reaction | Conditions | Mechanism | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., TFA, H2SO4) | AAL1 | 3-(4-nitrophenyl)propanoic acid, tert-butanol |

| Transesterification | B(C6F5)3, α-aryl α-diazoester | Catalytic | New ester, tert-butanol, N2 |

Reductive Transformations of the 4-Nitrophenyl Moiety

The nitro group in the 4-nitrophenyl moiety is a versatile functional group that can undergo various reductive transformations to yield a range of nitrogen-containing functional groups, most commonly the amino group.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. mdpi.comacs.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. nih.govresearchgate.net

The mechanism of catalytic hydrogenation of a nitro group is complex and involves several intermediates. researchgate.net The reaction generally proceeds through the following steps:

Recent studies suggest that in aqueous media, the hydrogenation of 4-nitrophenol, a related compound, can proceed via a coupled electrochemical half-reaction mechanism. chemrxiv.orgchemrxiv.org In this pathway, the oxidation of H2 on the metal catalyst generates protons and electrons, which then reduce the nitro group. chemrxiv.orgchemrxiv.org

| Catalyst | Hydrogen Source | Key Intermediates | Final Product |

|---|---|---|---|

| Pd/C, PtO2, Raney Ni | H2 gas | Nitroso, Hydroxylamine | Tert-butyl 3-(4-aminophenyl)propanoate |

| Metal Nanoparticles (e.g., Ag, Au) | NaBH4 | 4-nitrophenolate ion | Tert-butyl 3-(4-aminophenyl)propanoate |

Photoredox Catalysis in Reductive Cyclizations

Visible-light photoredox catalysis has emerged as a mild and efficient method for the reduction of nitroarenes. nih.govnih.gov This technique utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent reductant or oxidant upon excitation with visible light. ethz.chresearchgate.net

In the context of reductive cyclizations, a photocatalyst can initiate the reduction of the nitro group. For a molecule like this compound, this reduction can be coupled with an intramolecular cyclization if a suitable nucleophile is present or generated within the molecule. For example, if the ester were to be hydrolyzed to the carboxylic acid, the resulting amino group from the nitro reduction could potentially cyclize to form a lactam.

A general mechanism for a photoredox-catalyzed reduction involves:

This method is particularly valuable for its chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. nih.govnih.gov

Nucleophilic Addition Processes Involving the Carbonyl and Aromatic Systems

The carbonyl group of the ester and the electron-deficient aromatic ring of this compound are susceptible to nucleophilic attack.

Aza-Michael Additions and Related Conjugate Additions

While this compound itself is not an α,β-unsaturated system, it can be a precursor to one. For instance, elimination of a suitable leaving group at the β-position would generate an α,β-unsaturated ester, a classic Michael acceptor. organic-chemistry.org

The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgresearchgate.net In a hypothetical scenario where this compound is converted to tert-butyl (E)-3-(4-nitrophenyl)acrylate, it would readily undergo aza-Michael addition with various amines. This reaction is a powerful tool for the formation of β-amino acid derivatives. mdpi.com

Reactions with Organometallic Species

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with esters. libretexts.orgmsu.edu The reaction of this compound with an excess of an organometallic reagent would lead to the formation of a tertiary alcohol. ucalgary.ca

The mechanism involves two sequential nucleophilic additions:

It is important to note that the nitro group can also react with highly reactive organometallic reagents. researchgate.net Therefore, careful control of reaction conditions or protection of the nitro group may be necessary to achieve selective addition to the ester carbonyl.

| Reagent Type | Reactive Site | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Nitrogen Nucleophiles (on α,β-unsaturated derivative) | β-carbon | Enolate | β-amino ester |

| Grignard/Organolithium Reagents | Carbonyl Carbon | Ketone | Tertiary Alcohol |

Electrophilic Aromatic Functionalization of the Nitrophenyl Ring

The nitrophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. nih.govucla.edu The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the substituents on the benzene (B151609) ring: the nitro group (-NO₂) and the 3-(tert-butoxycarbonyl)propyl group (-CH₂CH₂COOtBu).

The nitro group is a powerful deactivating group and a meta-director. libretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic attack is directed to the meta position, where the deactivating effect is least felt.

Conversely, the alkyl chain attached to the ring at the para position is an activating group, albeit weakly. stackexchange.com Alkyl groups donate electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack. masterorganicchemistry.comstackexchange.com Alkyl groups are typically ortho, para-directors. ucla.edu

In the case of this compound, the powerful deactivating and meta-directing effect of the nitro group dominates over the weak activating and ortho, para-directing effect of the alkyl substituent. Therefore, electrophilic aromatic functionalization of the nitrophenyl ring is expected to be challenging, requiring harsh reaction conditions, and will predominantly yield products substituted at the positions meta to the nitro group (i.e., ortho to the 3-(tert-butoxycarbonyl)propyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edu For instance, the nitration of nitrobenzene (B124822) requires strong heating and results primarily in the meta-substituted product. libretexts.org A similar outcome would be anticipated for the functionalization of this compound.

The following table summarizes the expected major products of electrophilic aromatic functionalization of the nitrophenyl ring of this compound:

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 3-(2,4-dinitrophenyl)propanoate |

| Bromination | Br₂, FeBr₃ | Tert-butyl 3-(2-bromo-4-nitrophenyl)propanoate |

| Sulfonation | SO₃, H₂SO₄ | Tert-butyl 3-(2-sulfo-4-nitrophenyl)propanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Tert-butyl 3-(2-acyl-4-nitrophenyl)propanoate |

Mechanistic Investigations of Chemical Transformations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and providing insights into the structure of the transition state. nih.govwikipedia.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). For reactions involving the breaking of a C-H bond, a primary KIE is observed, which is typically greater than 1.

In the context of chemical transformations involving this compound, KIE studies can be particularly informative for reactions such as proton transfer from the benzylic position. Although the target molecule itself does not have benzylic protons directly on the ring, related compounds like 1-nitro-1-(4-nitrophenyl)alkanes have been studied extensively. doi.orgrsc.org For instance, in proton transfer reactions from 4-nitrophenylnitromethane to various bases, large primary deuterium (B1214612) KIEs (kH/kD) have been observed, with values as high as 45 in some solvents. rsc.org These large values are often indicative of a significant contribution from quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it.

The magnitude of the KIE can also be influenced by steric hindrance. In a series of 1-nitro-1-(4-nitrophenyl)alkanes, the primary deuterium KIEs for proton transfer to a phosphazene base were found to decrease with increasing steric bulk of the alkyl substituent. doi.org This suggests that steric hindrance can affect the geometry of the transition state and potentially reduce the extent of tunneling.

For electrophilic aromatic substitution reactions of this compound, a secondary KIE can be measured by replacing the hydrogen at the site of substitution with deuterium. In most EAS reactions, the C-H bond is broken in a fast step after the rate-determining formation of the arenium ion, resulting in a KIE close to 1. masterorganicchemistry.com However, if the deprotonation step becomes partially rate-limiting, a larger KIE may be observed.

The following table presents data from a kinetic study on the proton transfer reaction of a related series of C-acids, demonstrating the influence of steric hindrance on reaction rates and kinetic isotope effects. doi.org

| C-Acid | R Group | k₂H (dm³ mol⁻¹ s⁻¹) | kH/kD | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| 1 | H | 9357 | 15.8 | 6.1 | -149.7 |

| 2 | Me | 2.31 | 13.6 | 18.0 | -176.5 |

| 3 | Et | 0.66 | 13.2 | 20.7 | -178.7 |

| 4 | i-Pr | 0.09 | - | 11.1 | -227.8 |

The elucidation of transition state structures is crucial for a complete understanding of reaction mechanisms. This can be achieved through a combination of experimental techniques, such as KIE studies, and computational modeling. nih.gov

Computational chemistry, particularly density functional theory (DFT), allows for the calculation of the geometries and energies of reactants, products, and transition states. These calculations can provide detailed information about bond lengths, bond angles, and charge distributions in the transition state. For electrophilic aromatic substitution, computational models can be used to visualize the structure of the Wheland intermediate and the transition state leading to its formation. masterorganicchemistry.com

For reactions involving this compound, computational studies could be employed to:

Predict the relative energies of the ortho, meta, and para transition states for various electrophilic attacks, thereby rationalizing the observed regioselectivity.

Model the transition state for proton abstraction from a related C-acid to understand the effects of steric hindrance and solvent on the reaction barrier.

Calculate theoretical KIEs, which can then be compared with experimental values to validate the proposed mechanism and transition state structure. nih.gov

Experimentally, information about the transition state can be inferred from activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which are obtained from temperature-dependent kinetic studies. rsc.org For instance, a large negative entropy of activation, as seen in the proton transfer reactions of 1-nitro-1-(4-nitrophenyl)alkanes, suggests a highly ordered transition state, which is consistent with the involvement of both the C-acid and the base in the rate-determining step. doi.org

By combining computational and experimental approaches, a detailed picture of the transition states for various chemical transformations of this compound can be constructed, leading to a deeper understanding of its chemical reactivity.

Synthesis and Chemical Transformations of Tert Butyl 3 4 Nitrophenyl Propanoate Derivatives

Ester Functional Group Interconversions and Modifications

The tert-butyl ester group in Tert-butyl 3-(4-nitrophenyl)propanoate is a valuable functional handle that can be readily converted into other functionalities. These transformations are pivotal for creating derivatives with altered reactivity and physical properties.

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. This reaction is typically achieved under acidic conditions, which selectively cleave the tert-butyl group as isobutylene (B52900). This transformation is essential for subsequent reactions that require a free carboxylic acid moiety, such as amide bond formation.

Transesterification: The tert-butyl ester can be converted to other esters, such as methyl or ethyl esters, through transesterification. This process often involves reacting the parent ester with an excess of the desired alcohol in the presence of an acid or base catalyst. Boron-based catalysts, for instance, have been shown to be effective in the transesterification of tert-butyl esters. rsc.org

Conversion to Amides: The tert-butyl ester can be transformed into amides, which are important structural motifs in many biologically active molecules. One approach involves the initial hydrolysis to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. Alternatively, modified Ritter reactions can be employed for the direct conversion of the ester to an N-tert-butyl amide in the presence of a nitrile and a catalyst. organic-chemistry.orgresearchgate.net

Table 1: Key Ester Functional Group Interconversions

| Starting Material | Reagents and Conditions | Product |

| This compound | Acid (e.g., TFA, HCl) in a suitable solvent | 3-(4-Nitrophenyl)propanoic acid |

| This compound | Alcohol (e.g., MeOH, EtOH), Acid or Base Catalyst | Methyl/Ethyl 3-(4-nitrophenyl)propanoate |

| This compound | 1. Hydrolysis (Acid) 2. Amine, Coupling Agent | N-substituted 3-(4-nitrophenyl)propanamide |

Strategic Functionalization of the 4-Nitrophenyl Aromatic System

The 4-nitrophenyl group provides a reactive platform for a variety of chemical modifications, primarily centered around the versatile nitro functionality and the aromatic ring itself.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, yielding tert-butyl 3-(4-aminophenyl)propanoate. This transformation is a cornerstone in the synthesis of many pharmaceutical and materials science compounds. A wide range of reducing agents can be employed, with catalytic hydrogenation over palladium, platinum, or nickel catalysts being a common and efficient method. masterorganicchemistry.com Chemical reducing agents such as iron, tin, or zinc in the presence of acid are also effective. masterorganicchemistry.com More modern methods utilize reagents like sodium borohydride (B1222165) in the presence of a catalyst or employ transfer hydrogenation techniques. jsynthchem.comgoogle.com The resulting amino group can then serve as a handle for a multitude of further derivatizations, including diazotization, acylation, and alkylation.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. numberanalytics.com Halogenated derivatives of the 4-nitrophenyl system can undergo substitution reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups onto the aromatic ring. The reaction typically proceeds via a Meisenheimer complex intermediate. nih.govnih.gov

Electrophilic Aromatic Substitution: While the nitro group is strongly deactivating for electrophilic aromatic substitution and directs incoming electrophiles to the meta-position, the reduction of the nitro group to an amino group dramatically alters the reactivity. quora.compearson.com The resulting amino group is a powerful activating group and an ortho-, para-director, facilitating electrophilic substitution reactions such as halogenation, nitration, and sulfonation at the positions ortho to the amino group. youtube.com

Table 2: Functionalization of the 4-Nitrophenyl Aromatic System

| Starting Moiety | Transformation | Reagents and Conditions | Resulting Moiety |

| 4-Nitrophenyl | Reduction | H₂, Pd/C or Fe/HCl | 4-Aminophenyl |

| Halogenated 4-Nitrophenyl | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻) | 4-Nitro-substituted Phenyl |

| 4-Aminophenyl | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Ortho-substituted 4-Aminophenyl |

Structural Diversification at the Propanoate Aliphatic Chain

The aliphatic propanoate chain offers further opportunities for structural modification, particularly at the α- and β-positions relative to the ester carbonyl group.

α-Functionalization: The α-carbon of the propanoate chain can be functionalized through the formation of an enolate. The lithium enolate of tert-butyl propionate, for instance, can be generated by treatment with a strong base like lithium diisopropylamide (LDA). wikipedia.org This enolate can then react with various electrophiles.

Alkylation: Reaction with alkyl halides introduces alkyl substituents at the α-position. Stereoselective alkylation can be achieved using chiral auxiliaries or catalysts. ub.edu

Aldol (B89426) Reactions: Condensation with aldehydes or ketones yields β-hydroxy ester derivatives. The stereochemical outcome of these aldol reactions can often be controlled. wikipedia.org

β-Functionalization: While direct functionalization at the β-position is less straightforward, indirect methods can be employed. For example, derivatives of 3-(4-nitrophenyl)propanoic acid can be synthesized with substituents at the β-position, which are then carried through the esterification step.

Table 3: Modifications at the Propanoate Aliphatic Chain

| Position | Reaction | Reagents and Conditions | Product Type |

| α-Carbon | Alkylation | 1. LDA 2. Alkyl Halide | α-Alkyl-tert-butyl 3-(4-nitrophenyl)propanoate |

| α-Carbon | Aldol Reaction | 1. LDA 2. Aldehyde/Ketone | α-(β-Hydroxyalkyl)-tert-butyl 3-(4-nitrophenyl)propanoate |

Development of Stereodefined Derivatives for Synthetic Applications

The creation of stereodefined derivatives of this compound is crucial for applications in asymmetric synthesis and the preparation of chiral molecules.

Asymmetric Synthesis of the Core Structure: The chiral center can be introduced during the synthesis of the 3-(4-nitrophenyl)propanoic acid precursor. Asymmetric hydrogenation of a corresponding unsaturated precursor is a common strategy. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can afford the desired enantiomer with high enantiomeric excess.

Enzymatic Resolutions: Racemic mixtures of this compound or its derivatives can be resolved using enzymatic methods. Lipases, for example, can selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the two.

Diastereoselective Reactions: For derivatives with an existing chiral center, subsequent reactions can be designed to be diastereoselective. For instance, the aldol reaction of a chiral enolate derived from a modified this compound can proceed with high diastereoselectivity, allowing for the creation of multiple stereocenters in a controlled manner. nih.gov The use of chiral auxiliaries attached to the molecule can also direct the stereochemical outcome of reactions at the aliphatic chain.

The development of these stereoselective methods is essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and for the creation of complex natural products. rsc.orgresearchgate.netnih.gov

Table 4: Approaches to Stereodefined Derivatives

| Strategy | Description | Key Reagents/Methods |

| Asymmetric Synthesis | Introduction of chirality during the synthesis of the core structure. | Chiral catalysts (e.g., Rh, Ru complexes), Chiral reagents. youtube.com |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | Lipases, Proteases. |

| Diastereoselective Reactions | Control of stereochemistry in reactions on a chiral substrate. | Chiral auxiliaries, Substrate-controlled reactions. |

Strategic Role of Tert Butyl 3 4 Nitrophenyl Propanoate As a Versatile Synthetic Intermediate

Utility in the Preparation of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The molecular framework of tert-butyl 3-(4-nitrophenyl)propanoate is particularly well-suited for the synthesis of pharmaceutical precursors and active pharmaceutical ingredients (APIs). The nitroaromatic moiety is a versatile precursor to an aniline (B41778) derivative through well-established reduction methodologies. The resulting amino group is a fundamental component in a vast number of biologically active compounds. Concurrently, the tert-butyl ester group provides a robust protecting strategy for the propanoic acid side chain, which can be selectively removed under acidic conditions to unveil the carboxylic acid for further chemical elaboration.

A significant application of this intermediate is in the synthesis of γ-amino acid analogues. For instance, it is a key starting material for derivatives of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. The reduction of the nitro group of this compound yields tert-butyl 3-(4-aminophenyl)propanoate, which can then be further modified to produce analogues of drugs like baclofen, a muscle relaxant that acts as a GABA receptor agonist.

The general synthetic pathway involves the following key transformations:

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | Conversion of the nitro group to a primary amine. |

| 2 | Deprotection of Carboxylic Acid | Trifluoroacetic acid (TFA) or HCl | Removal of the tert-butyl protecting group to yield the free carboxylic acid. |

| 3 | Further Functionalization | Various | Modification of the amino or carboxyl group to build the final API structure. |

This stepwise approach allows for the introduction of molecular diversity and the fine-tuning of the pharmacological properties of the target molecules.

Contributions to the Synthesis of Agrochemical and Fine Chemical Compounds

In the agrochemical sector, derivatives of nitrophenyl compounds are utilized in the development of some herbicides and pesticides. While specific, large-scale applications of this compound in agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant. The 4-nitrophenyl group is a known toxophore in certain classes of agrochemicals, and the propanoic acid side chain offers a handle for modifying the compound's solubility, persistence, and mode of action.

The true versatility of this compound is more evident in the synthesis of fine chemicals, particularly dyes and pigments. The precursor, tert-butyl 3-(4-aminophenyl)propanoate, obtained after reduction, can be readily diazotized using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a highly reactive species that can be coupled with electron-rich aromatic compounds, such as phenols and anilines, to generate a wide variety of azo dyes. The color of these dyes can be tuned by the choice of the coupling partner.

| Azo Dye Synthesis Step | Description |

| Diazotization | The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid. |

| Coupling | The diazonium salt acts as an electrophile and reacts with an activated aromatic ring to form the azo linkage (-N=N-). |

Application in the Development of Advanced Organic Materials

The field of advanced organic materials leverages the unique electronic and photophysical properties of highly conjugated and polarized molecules. This compound serves as a precursor to molecules with potential applications in nonlinear optics (NLO) and as components of organic light-emitting diodes (OLEDs).

The key to its utility in this area lies in the transformation of the nitro group into an amino group. This conversion transforms the molecule from having a strong electron-withdrawing group (-NO₂) to possessing a strong electron-donating group (-NH₂). This "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system (the benzene (B151609) ring), is a fundamental design principle for NLO chromophores. These materials can interact with intense light sources to produce a variety of useful optical effects.

Derivatives of this compound, after further synthetic modifications to extend the conjugation and enhance the push-pull character, could be investigated for their NLO properties.

| Material Class | Role of the Derivative | Key Structural Feature |

| Nonlinear Optical (NLO) Materials | Precursor to a D-π-A chromophore | Electron donor (-NH₂) and acceptor (-NO₂ or other) on a phenyl ring. |

| Organic Light-Emitting Diodes (OLEDs) | Potential component of charge transport or emissive layers | Tunable electronic properties based on the functional groups on the aromatic ring. |

While the direct incorporation of this compound into commercial devices is not established, its role as a versatile intermediate provides a pathway to novel materials with tailored optoelectronic properties for next-generation technologies.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 4 Nitrophenyl Propanoate

Quantum Chemical Exploration of Reaction Energetics and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations allow for the determination of reaction energetics, including the energies of reactants, products, intermediates, and transition states. By mapping these energies, plausible reaction pathways can be elucidated, and rate-determining steps can be identified. researchgate.net

Such computational studies often employ hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G*) to balance accuracy and computational cost. researchgate.netresearchgate.net The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is crucial for simulating reactions in solution to account for solvent effects on the energetics. acs.org

Table 1: Hypothetical DFT-Calculated Energetic Data for Base-Catalyzed Hydrolysis of Tert-butyl 3-(4-nitrophenyl)propanoate

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | +15.8 | The energy barrier that must be overcome for the reaction to proceed, corresponding to the transition state. |

| Reaction Energy (ΔErxn) | -22.5 | The net energy change from reactants to products, indicating an exothermic reaction. |

| Intermediate Energy | -5.2 | The relative energy of the tetrahedral intermediate formed during the reaction pathway. |

Note: The data in this table is illustrative and based on typical values for ester hydrolysis; it is not derived from a specific study on this compound.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical properties and behavior in the solid state. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. semanticscholar.org This can be achieved through molecular mechanics calculations for an initial scan of the potential energy surface, followed by higher-level DFT optimizations to refine the geometries and energies of stable conformers. semanticscholar.org

In the solid state, the packing of molecules is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netias.ac.in For nitroaromatic compounds, weak C-H···O hydrogen bonds and π-hole interactions involving the electron-deficient nitro group are particularly significant. nih.govmdpi.com These interactions dictate the formation of specific supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. researchgate.netias.ac.in

While a crystal structure for this compound is not available in the cited literature, analysis of closely related compounds provides insight. For example, studies on other para-substituted nitrobenzene (B124822) derivatives show that intermolecular interactions in the crystal can cause the nitro group to twist out of the plane of the benzene (B151609) ring. mdpi.com The study of these non-covalent interactions is crucial for crystal engineering and understanding drug-receptor binding. researchgate.net

Predictive Modeling of Reaction Reactivity and Stereoselectivity

Computational models can predict the chemical reactivity of a molecule by calculating various electronic structure parameters. Frontier Molecular Orbital (FMO) theory is a key concept, where reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netmdpi.com

DFT calculations can determine global reactivity descriptors for this compound. These descriptors include the HOMO-LUMO energy gap (a measure of chemical stability), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of a molecule's ability to accept electrons). researchgate.netugent.be A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net These parameters help predict how the molecule will behave in different chemical environments and its susceptibility to nucleophilic or electrophilic attack. semanticscholar.org

Furthermore, computational chemistry is a powerful tool for predicting the stereoselectivity of reactions. rsc.org If this compound were to undergo a reaction creating a new stereocenter, DFT could be used to model the transition states leading to different stereoisomers. nih.gov The calculated energy differences between these competing transition states allow for the prediction of the diastereomeric or enantiomeric ratio of the products, providing crucial insights for designing stereoselective syntheses. researchgate.netresearchgate.net

Table 2: Illustrative DFT-Calculated Global Reactivity Descriptors

| Descriptor | Definition | Predicted Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A smaller gap suggests higher kinetic reactivity and lower stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of the molecule. researchgate.net |

Computational Support for Spectroscopic Characterization (NMR, IR, UV-Vis)

Theoretical calculations provide invaluable support for the interpretation of experimental spectra by predicting spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP and basis sets such as 6-311+G(2d,p), can calculate nuclear shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS). mdpi.comnih.gov There is often a strong linear correlation between calculated and experimental chemical shifts, aiding in the assignment of complex spectra and the structural elucidation of molecules. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Computational methods can simulate the IR spectrum of a molecule by calculating its vibrational frequencies. researchgate.netdiva-portal.org A frequency analysis performed using DFT provides the energies and intensities of the fundamental vibrational modes. researchgate.net These calculated frequencies can be compared with experimental IR spectra to assign specific absorption bands to the corresponding molecular motions, such as the characteristic C=O stretch of the ester and the symmetric and asymmetric N-O stretches of the nitro group. orgchemboulder.com

UV-Vis Spectroscopy: The electronic absorption spectrum of a compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net These calculations yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability) for electronic transitions from the ground state to various excited states. rsc.orgqnl.qa For a molecule like this compound, TD-DFT can help assign absorption bands to specific electronic transitions, such as π → π* transitions associated with the aromatic nitro system. rsc.orgmdpi.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound Based on Computational Methods

| Spectroscopy Type | Parameter | Predicted Value/Region | Corresponding Functional Group/Transition |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Carbonyl Carbon (C=O) |

| ~124 ppm | Aromatic C-H | ||

| ~81 ppm | Quaternary Carbon (t-Butyl) | ||

| IR | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ | C=O Stretch |

| 1550-1475 cm⁻¹ | Asymmetric NO₂ Stretch orgchemboulder.com | ||

| 1360-1290 cm⁻¹ | Symmetric NO₂ Stretch orgchemboulder.com | ||

| UV-Vis | λmax | ~270-280 nm | π → π* transition of the nitrophenyl chromophore |

Note: The data presented are typical values expected for the functional groups present and are not from a direct computational study of the title compound.

Advanced Analytical Methodologies for the Characterization of Tert Butyl 3 4 Nitrophenyl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Tert-butyl 3-(4-nitrophenyl)propanoate, both ¹H and ¹³C NMR are utilized to confirm the molecular structure by analyzing chemical shifts, spin-spin coupling, and signal integration.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The tert-butyl group characteristically presents as a prominent singlet in the upfield region, typically around 1.4-1.5 ppm, integrating to nine protons. rsc.orgacdlabs.com The protons of the ethylenic bridge (—CH₂—CH₂—) are expected to appear as two distinct triplets due to coupling with each other. The methylene (B1212753) group adjacent to the ester carbonyl (—O—C(=O)—CH₂—) would be found further downfield than the one adjacent to the aromatic ring (—Ar—CH₂—). The aromatic protons on the 4-nitrophenyl ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-withdrawing nitro group are deshielded and appear as a doublet around 8.2 ppm, while the two protons meta to the nitro group appear as a doublet at a slightly more upfield position, around 7.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The tert-butyl group shows two distinct signals: one for the quaternary carbon (around 80 ppm) and another for the three equivalent methyl carbons (around 28 ppm). rsc.org The carbonyl carbon of the ester is typically found in the highly deshielded region of the spectrum, around 170 ppm. The methylene carbons of the propanoate chain will have distinct chemical shifts. The carbons of the 4-nitrophenyl ring will show four signals, with the carbon atom bonded to the nitro group being the most deshielded among the aromatic carbons.

Analysis of derivatives, such as syn-tert-Butyl 3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoate, provides further insight into how structural modifications influence NMR spectra. chegg.com The introduction of a hydroxyl and a methyl group on the propanoate chain introduces new signals and complexities in the splitting patterns, which are crucial for assigning the relative stereochemistry. chegg.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.45 | Singlet (s) | ~28.0 |

| -C(CH₃)₃ | - | - | ~81.0 |

| -CH₂-Ar | ~3.00 | Triplet (t) | ~35.0 |

| -CH₂-COO- | ~2.65 | Triplet (t) | ~30.0 |

| Aromatic C-H (meta to NO₂) | ~7.50 | Doublet (d) | ~129.0 |

| Aromatic C-H (ortho to NO₂) | ~8.20 | Doublet (d) | ~124.0 |

| Aromatic C-NO₂ | - | - | ~147.0 |

| Aromatic C-CH₂ | - | - | ~146.0 |

| C=O | - | - | ~171.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, the molecular weight is 251.28 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 251. A prominent fragmentation pathway involves the loss of the tert-butyl group as a stable carbocation, leading to a significant peak at m/z = 195 (M - 56). Another characteristic fragmentation is the loss of isobutylene (B52900) (56 Da) via McLafferty rearrangement, also resulting in a fragment at m/z = 195. Further fragmentation of the 3-(4-nitrophenyl)propanoic acid ion could occur. The fragmentation of the nitro group itself is also a key diagnostic tool; common losses include the neutral loss of HNO₂ (47 Da) or the loss of the NO₂⁻ anion. researchgate.net The analysis of related compounds, such as ethyl p-nitrocinnamate, shows characteristic fragmentation patterns that help in identifying the core structure. nist.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. rsc.org

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 251 | [C₁₃H₁₇NO₄]⁺ | Molecular Ion (M⁺) |

| 195 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 194 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 178 | [M - C₄H₉ - OH]⁺ | Loss of tert-butyl radical and hydroxyl group |

| 150 | [C₈H₈NO]⁺ | Further fragmentation |

| 136 | [C₇H₆NO₂]⁺ | Nitrophenylethyl cation |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of a molecule and revealing details about intermolecular interactions in the crystal lattice.

While the specific crystal structure of this compound is not widely reported, extensive crystallographic studies have been conducted on its derivatives and related compounds containing the 4-nitrophenyl moiety. acs.orguned.es For example, studies on various 4-nitrophenyl substituted compounds show they frequently crystallize in common space groups such as the monoclinic P2₁/c or orthorhombic P2₁2₁2₁. uned.esderpharmachemica.com These analyses reveal how the nitro group and the phenyl ring influence molecular packing, often through π-π stacking and weak C—H···O hydrogen bonds. derpharmachemica.comresearchgate.net The study of polymorphic forms of related compounds, like 2-amino-5-nitrobenzophenone, demonstrates how different crystallization conditions can lead to different crystal packing arrangements, a critical consideration in materials science. nih.govresearchgate.net The structural data obtained from these related molecules provide a strong basis for predicting the solid-state conformation and packing of this compound.

Interactive Table 3: Representative Crystallographic Data for Related 4-Nitrophenyl Derivatives

| Parameter | 4-Nitrophenyl Isocyanate derpharmachemica.com | A 4-Nitrophenyl-2-pyrazoline Derivative (1i) uned.es |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 3.7123 | - |

| b (Å) | 13.120 | - |

| c (Å) | 15.041 | - |

| β (°) | 93.648 | - |

| Volume (ų) | 731.1 | - |

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (around 254 nm). The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity relative to any impurities present.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The compound would be vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. jeol.com GC-MS provides the dual benefit of separation and structural confirmation through mass spectral data.

Chiral Chromatography for Enantiomeric Purity Determination

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, many of its derivatives, particularly those synthesized for biological applications, can be chiral. For instance, substitution at the second carbon of the propanoate chain (the α-carbon) would create a stereocenter.

For such chiral derivatives, determining the enantiomeric purity is crucial, as enantiomers can have different biological activities. sygnaturediscovery.com Chiral chromatography is the primary technique for separating enantiomers. sygnaturediscovery.comsigmaaldrich.com This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds. bgb-analytik.comnih.gov

The separation of enantiomers of a chiral derivative of this compound would likely be performed in normal-phase mode, using a mobile phase such as a mixture of hexane (B92381) and isopropanol. mdpi.com The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the relative peak areas in the chromatogram. The elution order of the enantiomers can sometimes be influenced by temperature and the specific mobile phase composition. nih.gov

Future Research Directions and Emerging Paradigms for Tert Butyl 3 4 Nitrophenyl Propanoate

Development of Novel and Efficient Synthetic Transformations

The synthesis of Tert-butyl 3-(4-nitrophenyl)propanoate is not commonly detailed, presenting an opportunity for the development of novel synthetic routes. Future research can focus on two primary pathways: the esterification of a pre-formed acid and the construction of the carbon skeleton via carbon-carbon bond-forming reactions.

Q & A

How can researchers optimize the synthesis of tert-butyl 3-(4-nitrophenyl)propanoate to improve yield and purity? (Basic)

Methodological Answer:

Optimization involves evaluating reaction conditions such as solvent choice, temperature, and catalyst. For esterification reactions, tert-butyl esters are often synthesized via acid-catalyzed coupling of carboxylic acids with tert-butanol or via transesterification. Key steps include:

- Catalyst Screening : Use Lewis acids (e.g., H₂SO₄, DMAP) to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization (e.g., using hexane/ethyl acetate) to isolate the product.

- Yield Monitoring : Compare yields under varying conditions (e.g., 12h reflux in toluene vs. 24h at room temperature).

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Toluene, 110°C, 12h | 78 | 95% |

| DCM, RT, 24h | 65 | 88% |

What advanced techniques are used to characterize the electronic effects of the nitro group in this compound? (Advanced)

Methodological Answer:

The nitro group’s electron-withdrawing nature impacts reactivity and spectroscopic properties. Techniques include:

- DFT Calculations : Simulate charge distribution using Gaussian or ORCA software to predict sites of electrophilic attack .

- UV-Vis Spectroscopy : Analyze absorbance shifts (e.g., λmax ~300 nm for nitroaromatic transitions) to assess conjugation effects.

- Hammett Constants : Correlate substituent effects with reaction rates in nucleophilic acyl substitution .

How can researchers resolve contradictions in NMR data for this compound? (Basic)

Methodological Answer:

Contradictions often arise from impurities or solvent artifacts. Steps include:

- Multi-Solvent Analysis : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to identify solvent shifts .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., tert-butyl protons at δ 1.4 ppm vs. propanoate methylene at δ 2.8 ppm) .

- Spiking Experiments : Add authentic samples to confirm peak assignments.

What computational methods predict the degradation pathways of this compound under oxidative conditions? (Advanced)

Methodological Answer:

- Reactivity Modeling : Use Gaussian to calculate bond dissociation energies (BDEs) for tert-butyl C-O and nitro C-N bonds. Lower BDEs indicate susceptibility to cleavage .

- MD Simulations : Simulate interactions with ROS (e.g., hydroxyl radicals) to identify degradation intermediates .

- HPLC-MS Validation : Confirm predicted pathways by isolating degradation products (e.g., 4-nitrophenylpropanoic acid) .

What safety protocols are critical when handling this compound in the laboratory? (Basic)

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions? (Advanced)

Methodological Answer:

- Kinetic Studies : Conduct reactions in DMSO (polar aprotic) vs. ethanol (polar protic) to compare SN2 vs. SN1 mechanisms.

- Eyring Plots : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .

- NMR Monitoring : Track tert-butyl group stability under acidic conditions (e.g., TFA-mediated cleavage) .

What strategies mitigate scale-up challenges for this compound synthesis? (Advanced)

Methodological Answer:

- Flow Chemistry : Improve heat dissipation and mixing efficiency compared to batch reactors .

- In-line Analytics : Use FTIR or PAT tools to monitor reaction progress in real time.

- Crystallization Optimization : Adjust cooling rates to control particle size and purity .

How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of this compound in biological systems? (Advanced)

Methodological Answer:

- Synthesis of Labeled Analog : Introduce ¹³C at the propanoate carbonyl via labeled tert-butanol .

- LC-MS/MS Analysis : Track ¹³C-labeled metabolites in hepatic microsomal assays to identify hydrolysis products .

What are the key considerations for designing stability studies of this compound under varying pH conditions? (Basic)

Methodological Answer:

- Buffer Selection : Use phosphate (pH 2-8) and carbonate (pH 9-12) buffers.

- HPLC Monitoring : Quantify degradation at 25°C/60% RH over 4 weeks.

- Kinetic Modeling : Apply first-order decay models to predict shelf-life .

How do steric effects of the tert-butyl group influence the compound’s reactivity in catalytic hydrogenation? (Advanced)

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.